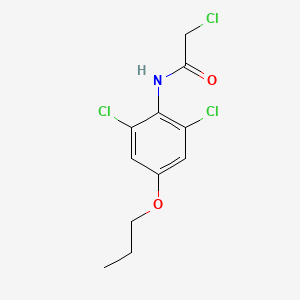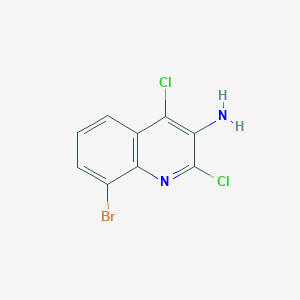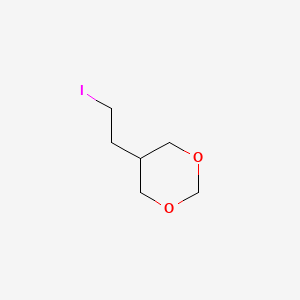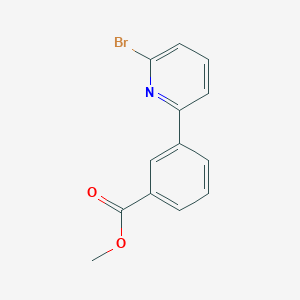![molecular formula C16H19Cl2N B15062696 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-04-4](/img/structure/B15062696.png)
9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-Dichlorophenyl)-3-azaspiro[55]undec-8-ene is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the reaction of 2,3-dichlorobenzyl chloride with a suitable azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spiro linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the quality of the compound.
化学反应分析
Types of Reactions
9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
科学研究应用
9-(2,3-Dichlorophenyl)-3-azaspiro[5
Chemistry: The compound’s unique spiro structure makes it an interesting subject for studies on molecular geometry and reactivity.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: The compound’s stability and reactivity make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism by which 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3,9-Dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide:
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: Another spiro compound with distinct chemical properties and uses.
Uniqueness
What sets 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene apart from similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
918651-04-4 |
|---|---|
分子式 |
C16H19Cl2N |
分子量 |
296.2 g/mol |
IUPAC 名称 |
9-(2,3-dichlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H19Cl2N/c17-14-3-1-2-13(15(14)18)12-4-6-16(7-5-12)8-10-19-11-9-16/h1-4,19H,5-11H2 |
InChI 键 |
PWEYGQFZKGPCFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCNCC2)CC=C1C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


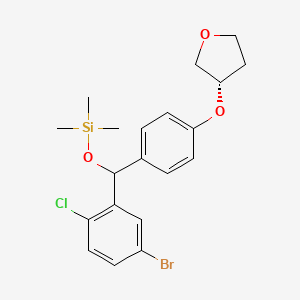
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
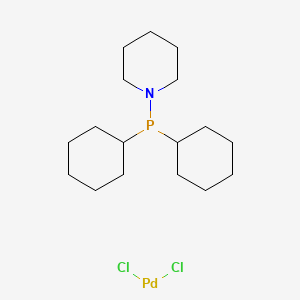
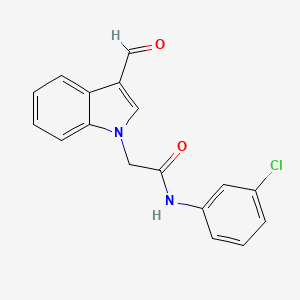
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
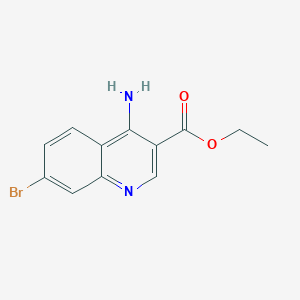
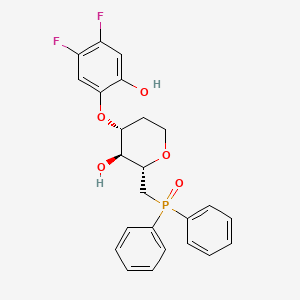
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
